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Compound Name:
Methyl 4-oxotetrahydro-2H-pyran-

3-carboxylate

Cat. No.: B174112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for pyran and thiopyran analogs,

offering insights into the influence of the oxygen and sulfur heteroatoms on their spectroscopic

properties. Due to the limited availability of comprehensive experimental data for the unstable

parent 2H- and 4H-pyran and thiopyran, this guide focuses on the well-characterized saturated

analogs: Tetrahydro-4H-pyran-4-one and Tetrahydro-4H-thiopyran-4-one. These compounds

serve as excellent models for a direct and objective comparison of the spectral differences

imparted by the O vs. S heteroatom in a six-membered ring system.

Structural Overview
Pyran and thiopyran are six-membered heterocyclic compounds containing an oxygen or sulfur

atom, respectively. The replacement of oxygen with sulfur, a larger and less electronegative

atom, induces significant changes in the electronic environment and bond vibrations within the

ring, which are reflected in their spectral data.
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Structural Comparison of Pyran and Thiopyran Analogs
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A comparison of the chemical structures of the pyran and thiopyran analogs discussed.

Data Presentation: A Spectroscopic Comparison
The following tables summarize the key quantitative spectral data for Tetrahydro-4H-pyran-4-

one and Tetrahydro-4H-thiopyran-4-one.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen and carbon atoms within a molecule.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)[1]

Compound Protons
Chemical Shift (δ)
ppm

Multiplicity

Tetrahydro-4H-pyran-

4-one
H2, H6 ~3.8 (t) Triplet

H3, H5 ~2.4 (t) Triplet

Tetrahydro-4H-

thiopyran-4-one
H2, H6 ~2.9 (t) Triplet

H3, H5 ~2.8 (t) Triplet
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Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)[1]

Compound Carbon Chemical Shift (δ) ppm

Tetrahydro-4H-pyran-4-one C4 (C=O) ~207

C2, C6 ~67

C3, C5 ~41

Tetrahydro-4H-thiopyran-4-one C4 (C=O) ~210

C2, C6 ~30

C3, C5 ~44

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations.

Table 3: Infrared (IR) Spectroscopic Data[1]

Compound Wavenumber (cm⁻¹) Functional Group

Tetrahydro-4H-pyran-4-one ~1720 C=O stretch

~1140 C-O-C stretch

Tetrahydro-4H-thiopyran-4-one ~1710 C=O stretch

~650 C-S-C stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry Data (Electron Ionization)[1]
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Compound Molecular Ion (M⁺) m/z Key Fragment Ions m/z

Tetrahydro-4H-pyran-4-one 100 71, 55, 43

Tetrahydro-4H-thiopyran-4-one 116 87, 60, 45

Experimental Protocols
The following are generalized methodologies for the key spectroscopic techniques cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 10 mg of the compound in about 0.5 mL of a

suitable deuterated solvent (e.g., CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR

spectrometer (e.g., 400 MHz). For ¹³C NMR, broadband proton decoupling is typically used

to simplify the spectrum.

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline

correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm)

relative to TMS.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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IR Spectroscopy Experimental Workflow
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(Thin film or KBr pellet)
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A simplified workflow for acquiring an IR spectrum.
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Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl). For a solid sample, a KBr pellet is made by grinding a small amount of the

sample with potassium bromide and pressing it into a disc.

Background Spectrum: Record a background spectrum of the empty spectrometer to

account for atmospheric and instrumental absorptions.

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR

spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: The background is automatically subtracted from the sample spectrum. The

resulting spectrum is analyzed to identify the characteristic absorption bands of the

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: The sample is ionized, most commonly using electron ionization (EI) at 70 eV.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on

their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and

interpret the fragmentation pattern to gain structural information.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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